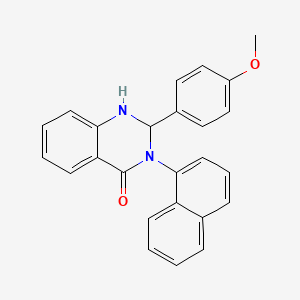
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and a tetrahydroquinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the desired tetrahydroquinazolinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydroquinazolinone core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and naphthyl groups can facilitate binding to hydrophobic pockets in proteins, while the tetrahydroquinazolinone core may participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
- 2-(4-Hydroxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-Methoxyphenyl)-3-(naphthalen-2-YL)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-Methoxyphenyl)-3-(phenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
2-(4-Methoxyphenyl)-3-(naphthalen-1-YL)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxyphenyl and a naphthyl group in the same molecule allows for diverse interactions and reactivity, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUDPGEKKBSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)
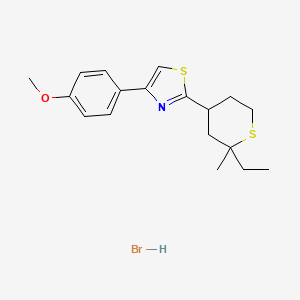
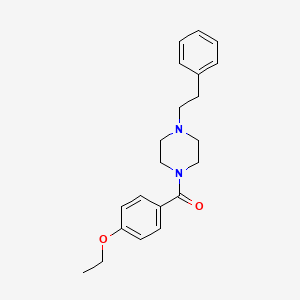
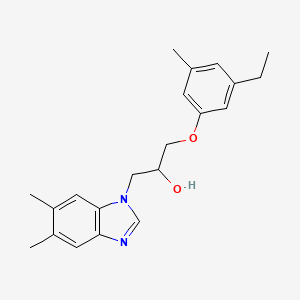
![Propan-2-yl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4971198.png)
![8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4971208.png)
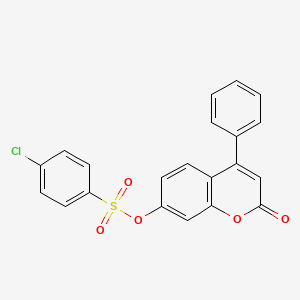
![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)
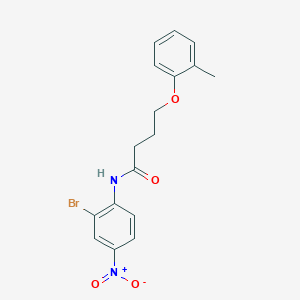
![4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide](/img/structure/B4971242.png)
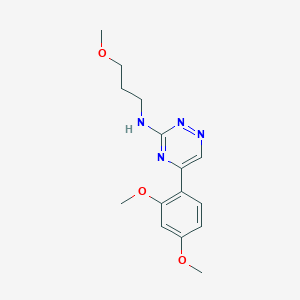
![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)
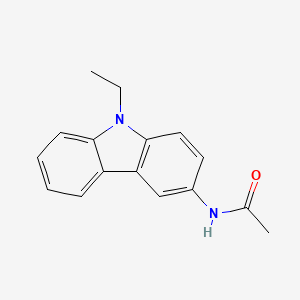
![2-(3,5-dimethylpyrazol-1-yl)-N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methylethanamine](/img/structure/B4971260.png)
